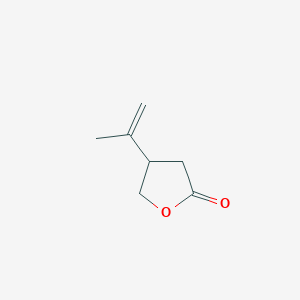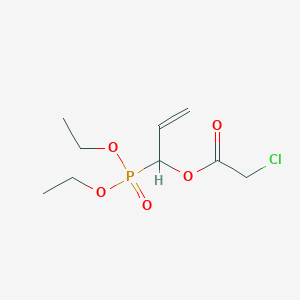![molecular formula C13H10N2O4S B14653228 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene CAS No. 53827-86-4](/img/structure/B14653228.png)
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage between two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-4-[(2-nitrophenyl)sulfanyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can yield amines, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the benzene rings .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the sulfanyl linkage may influence the compound’s binding affinity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-nitrobenzene: Lacks the sulfanyl linkage and additional nitro group, making it less complex.
2,5-Dinitrotoluene: Contains two nitro groups but lacks the sulfanyl linkage.
2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene: Similar structure but with a trifluoroethyl group instead of the nitrophenyl sulfanyl group.
Uniqueness
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene is unique due to the presence of both nitro groups and a sulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
53827-86-4 |
|---|---|
Molekularformel |
C13H10N2O4S |
Molekulargewicht |
290.30 g/mol |
IUPAC-Name |
2-methyl-1-nitro-4-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S/c1-9-8-10(6-7-11(9)14(16)17)20-13-5-3-2-4-12(13)15(18)19/h2-8H,1H3 |
InChI-Schlüssel |
SONYBFRPFCETSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)SC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)



